molecular formula C18H20BrNO2 B15345121 Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide CAS No. 57543-06-3

Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide

Cat. No.: B15345121
CAS No.: 57543-06-3
M. Wt: 362.3 g/mol
InChI Key: KJWZFLSYQGCRDD-UHFFFAOYSA-N
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Description

Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide is a partially hydrogenated isoquinoline derivative featuring a benzyl group at position 3 and methoxy substituents at positions 6 and 6. Its hydrobromide salt enhances solubility and stability, making it pharmacologically relevant. This compound shares structural motifs with bioactive isoquinolines like papaverine and cryptostilbene, which are known for smooth muscle relaxant properties .

Properties

CAS No.

57543-06-3

Molecular Formula

C18H20BrNO2

Molecular Weight

362.3 g/mol

IUPAC Name

3-benzyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H19NO2.BrH/c1-20-17-10-14-9-16(8-13-6-4-3-5-7-13)19-12-15(14)11-18(17)21-2;/h3-7,10-12,16H,8-9H2,1-2H3;1H

InChI Key

KJWZFLSYQGCRDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=[NH+]C(CC2=C1)CC3=CC=CC=C3)OC.[Br-]

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization Approach

The Bischler-Napieralski reaction is pivotal for forming the dihydroisoquinoline skeleton. Starting with 2-(3,4-dimethoxyphenyl)ethylamine, acylation with 4-methoxybenzoyl chloride in the presence of POCl₃ facilitates intramolecular cyclization. This one-pot method yields 1-(4-methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, which is subsequently reduced using sodium borohydride (NaBH₄) to saturate the C3–C4 bond. The reaction’s efficiency stems from POCl₃’s dual role as a cyclizing agent and dehydrating agent, achieving yields of 70–80% for the cyclized intermediate.

Reductive Amination and Alkylation Methods

Reductive amination offers an alternative route for introducing the benzyl group. Condensation of 2-(3,4-dimethoxyphenyl)ethylamine with benzaldehyde forms a Schiff base, which is reduced using sodium cyanoborohydride (NaBH₃CN) to yield the secondary amine. Subsequent cyclization with POCl₃ generates the 3-benzyl-substituted dihydroisoquinoline. This method avoids harsh acidic conditions but requires meticulous control of stoichiometry to prevent over-alkylation.

One-Pot Synthesis and Recent Advances

Industrial-scale production favors one-pot syntheses to minimize purification steps. A notable protocol involves reacting 2-(3,4-dimethoxyphenyl)ethylamine with 4-methoxyphenylacetic acid in methylene chloride, followed by sequential treatment with POCl₃ and NaBH₄. This approach achieves an overall yield of 56% and reduces reaction time by 40% compared to multi-step methods. Recent advances employ flow chemistry to enhance reproducibility and scalability, particularly for pharmaceutical applications.

Hydrobromide Salt Formation and Purification Techniques

The free base of 3-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline is converted to its hydrobromide salt via acid-base reaction. Treatment with 48% hydrobromic acid (HBr) in refluxing ethanol protonates the tertiary amine, forming the crystalline salt. Critical parameters include:

  • Acid Concentration : Excess HBr (1.5–2.0 equivalents) ensures complete protonation.
  • Temperature : Reflux at 80–90°C prevents premature crystallization.
  • Solvent Selection : Ethanol or methanol optimizes solubility and crystal morphology.

Purification involves recrystallization from hot water-ethanol mixtures, yielding >98.5% pure hydrobromide salt with a melting point of 212–215°C.

Comparative Evaluation of Synthetic Routes

Method Reagents Yield (%) Purity (%) Key Advantages
Bischler-Napieralski POCl₃, NaBH₄ 70–80 95–98 High regioselectivity
Reductive Amination NaBH₃CN, POCl₃ 60–65 90–93 Mild conditions
One-Pot Synthesis POCl₃, NaBH₄, HBr 56 98.5 Industrial scalability

The one-pot method, despite moderate yields, is preferred for large-scale production due to reduced solvent use and faster throughput.

Industrial-Scale Production Considerations

Scalability challenges include reagent cost and waste management. POCl₃, while effective, generates corrosive byproducts, necessitating specialized equipment. Substituting SOCl₂ in cyclization steps reduces toxicity but lowers yields by 15%. Continuous flow systems mitigate these issues by enhancing heat transfer and automating reagent dosing.

Applications and Pharmacological Relevance

3-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline hydrobromide exhibits α-adrenergic receptor antagonism, making it a candidate for cardiovascular therapeutics. Derivatives demonstrate antibacterial activity against Gram-positive pathogens, with MIC values as low as 3.9 µg/mL. Ongoing research explores its potential in neurodegenerative disease models due to its blood-brain barrier permeability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy groups at positions 6 and 7 activate the aromatic ring toward electrophilic substitution. Key findings include:

Reaction Type Conditions Position Outcome Source
NitrationHNO₃, H₂SO₄, 0–5°C5-positionNitro group introduction
SulfonationH₂SO₄, SO₃8-positionSulfonic acid formation
HalogenationCl₂/Br₂, FeCl₃ catalyst5-positionChloro/bromo substitution

The regioselectivity is directed by the electron-donating methoxy groups, favoring para and meta positions relative to existing substituents .

Reduction Reactions

The dihydroisoquinoline core undergoes selective reduction:

Reagent Conditions Product Yield Source
H₂, Pd/CEtOH, 25°C, 12 h1,2,3,4-Tetrahydroisoquinoline derivative85%
NaBH₄MeOH, 0°C, 2 hPartial reduction of imine bond60%

The benzyl group remains intact under mild hydrogenation conditions but can be cleaved via hydrogenolysis with Pd(OH)₂/C at elevated pressures .

Nucleophilic Substitution

The hydrobromide salt enhances the leaving-group ability of the bromide ion in SN2 reactions:

Nucleophile Conditions Product Application Source
NH₃ (aqueous)Reflux, 6 hFree base (C₁₈H₂₁NO₂)Precursor for further synthesis
PiperidineDMF, 80°C, 3 hN-Piperidinyl derivativeBioactive analog synthesis

Ring-Closure and Rearrangement

The compound participates in Bischler-Napieralski-type cyclizations:

Reagent Conditions Product Yield Source
POCl₃, PCl₅Toluene, 110°C, 8 hTetracyclic isoquinoline alkaloid analogs72%
Phosphotungstic acidOne-pot, 60°C, 4 hPolycyclic frameworks via tandem reactions75%

These reactions exploit the basicity of the nitrogen atom and the electron-rich aromatic system .

Acid-Base Reactions

As a hydrobromide salt, the compound undergoes proton transfer:

Base Conditions Product pKa Source
NaOH (1M)RT, 1 hFree amine (C₁₈H₂₁NO₂)~8.2
NaHCO₃H₂O, 25°CPartial neutralization

The free base is less water-soluble but more reactive in organic solvents .

Oxidation Reactions

Controlled oxidation targets the dihydroisoquinoline core:

Oxidizing Agent Conditions Product Outcome Source
KMnO₄H₂O, 60°C, 4 hIsoquinoline-N-oxideOveroxidation observed
mCPBACH₂Cl₂, 0°C, 2 hEpoxidation of benzyl group45% yield

Catalytic Modifications

Phosphotungstic acid and FeCl₃ enhance reaction efficiency in multi-step syntheses :

Catalyst Reaction Key Role Source
Phosphotungstic acidOne-pot cyclizationAcid catalyst for ring-closure
FeCl₃Bischler-Napieralski reactionLewis acid for imine activation

This compound’s versatility in electrophilic, nucleophilic, and redox reactions makes it valuable for synthesizing bioactive isoquinoline derivatives. Further studies are warranted to explore its applications in asymmetric catalysis and medicinal chemistry.

Scientific Research Applications

Unfortunately, the provided search results offer limited information regarding the applications of "Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide". However, the available data does provide key chemical and toxicological information:

Chemical Identification

  • RTECS Number: NW7615000
  • Chemical Name: this compound
  • CAS Registry Number: 57543-06-3
  • Molecular Formula: C18-H19-N-O2.Br-H
  • Molecular Weight: 362.30
  • Synonyms/Trade Names:
    • 3-Benzyl-3,4-dihydro-6,7-dimethoxyisoquinoline hydrobromide
    • Isoquinoline, 3-benzyl-3,4-dihydro-6,7-dimethoxy-, hydrobromide

Toxicity Data

  • Acute Toxicity:
    • Type of Test: LD50 (Lethal dose, 50 percent kill)
    • Route of Exposure: Intravenous
    • Species Observed: Rodent - mouse
    • Dose/Duration: 34 mg/kg
    • Toxic Effects: Details of toxic effects not reported other than lethal dose value
    • Reference: European Journal of Medicinal Chemistry--Chimie Therapeutique

Related Compounds

  • Isoquinoline, 3,4-dihydro-3-(p-chlorobenzyl)-6,7-dimethoxy-, hydrobromide
    • Molecular Weight: 396.7 g/mol
    • CAS: 57543-22-3
  • Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)-, hydrobromide
    • Molecular Weight: 422.3 g/mol
    • CAS: 57543-29-0

Structural Information

  • SMILES: COC1=C(C=C2C=NC(CC2=C1)CC3=CC=CC=C3)OC

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
$$M+H]+282.14885166.1
$$M+Na]+304.13079182.4
$$M+NH4]+299.17539175.5
$$M+K]+320.10473173.1
$$M-H]-280.13429171.6
$$M+Na-2H]-302.11624175.4
$$M]+281.14102170.2
$$M]-281.14212170.2

Mechanism of Action

The mechanism of action of Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Specific pathways and targets may vary depending on the biological context and the specific isoquinoline derivative being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent positions and salt forms. Key structural analogs include:

Compound Name Substituents Salt Form Biological Activity (vs. Control) References
Target Compound : 3,4-Dihydro-3-benzyl-6,7-dimethoxy-isoquinoline hydrobromide 3-Benzyl, 6,7-dimethoxy Hydrobromide Not explicitly reported
1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 1-Methyl, 6,7-dimethoxy Hydrochloride Minimal contractile activity (+7.5%)
1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 1-Phenyl, 6,7-dimethoxy Moderate activity (−43%)
2-(3-Fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide (CAS 31756-26-0) 2-(3-Fluorobenzyl), 6,7-dimethoxy Hydrobromide Not reported
Papaverine Hydrochloride (CAS 61-25-6) 1-Veratryl, 6,7-dimethoxy Hydrochloride High activity (−74%)

Key Observations :

  • Substituent Position : The target compound’s 3-benzyl group distinguishes it from 1- or 2-substituted analogs. Position 1 substituents (e.g., methyl or phenyl) correlate with reduced or moderate smooth muscle relaxant activity, while papaverine’s 1-veratryl group confers high efficacy .

Pharmacological Activity

  • Contractile Activity: 1,1-Disubstituted derivatives (e.g., 7e and 7r) exhibit papaverine-like efficacy (−74% vs. control), whereas unsubstituted or 1-monosubstituted analogs show negligible effects . The target compound’s 3-benzyl group may alter steric interactions with biological targets, though empirical data is needed.
  • Binding Affinity: Methoxy groups at C-6 and C-7 are critical for binding to intestinal isoquinoline receptors. Benzyl groups at position 4 (e.g., 4-benzyl in DMABI) show high affinity, but substitution at position 3 (target compound) may reduce efficacy .

Biological Activity

Isoquinoline derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide has garnered attention due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C18H20BrN O2
  • Molecular Weight : 362.3 g/mol
  • Structural Features : The compound features a dihydroisoquinoline core with methoxy and benzyl substituents, enhancing its lipophilicity and influencing its pharmacological properties .

Biological Activities

Isoquinoline derivatives have been studied for various biological activities including:

  • Antitumor Activity : Research indicates that isoquinoline derivatives can inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation. Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, has been shown to exhibit selective inhibition of CDK4 over CDK2 and CDK1 .
  • Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may have neuroprotective properties due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Antimicrobial Properties : Isoquinoline compounds have demonstrated antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Synthesis Methods

Several synthetic routes have been developed to produce this compound:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate precursors that contain the isoquinoline structure.
  • Functionalization Techniques : The introduction of methoxy groups at the 6 and 7 positions can be achieved through methylation reactions using suitable reagents .

Case Study 1: Antitumor Activity

A study published in the European Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives for their antitumor properties. The results indicated that compounds similar to Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, exhibited significant cytotoxic effects on cancer cell lines by selectively inhibiting CDK4 .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of isoquinoline derivatives highlighted their potential in treating neurodegenerative diseases. The study found that these compounds could protect neuronal cells from apoptosis induced by oxidative stress .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-3,4-dihydroisoquinolineBenzyl group at position oneKnown for its analgesic properties
6-Methoxy-1-benzylisoquinolineMethoxy substitution at position sixExhibits anti-inflammatory effects
1-(4-Methylbenzyl)-3,4-dihydroisoquinolineMethyl group on the benzyl ringPotentially more lipophilic than others
3-BenzylisoquinolineAromatic isoquinoline without dihydro groupDemonstrates different pharmacological profiles

This table illustrates how structural variations among isoquinoline derivatives can influence their biological activity and therapeutic potential .

Q & A

Q. What are the key synthetic routes for preparing 3,4-dihydro-3-benzyl-6,7-dimethoxyisoquinoline hydrobromide?

The synthesis typically involves:

  • Suzuki-Miyaura cross-coupling : Reacting a triflate intermediate (e.g., 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline triflate) with a benzyl boronic acid derivative under Pd(OAc)₂/XPhos catalysis in a solvent system like acetonitrile/water (90–95°C). This introduces the 3-benzyl group .
  • Hydrogenation and salt formation : Reduction of intermediates (e.g., using H₂/Pd/C in MeOH) followed by hydrobromic acid treatment to form the hydrobromide salt .
  • Purification : Column chromatography (e.g., ISCO max gradient) or crystallization (e.g., from DCM/ether) ensures high purity (>98%) .

Q. How do the methoxy and benzyl substituents influence the compound’s physicochemical and biological properties?

  • Methoxy groups : Enhance solubility in polar solvents and modulate electronic effects on the isoquinoline core, potentially increasing binding affinity to targets like enzymes or receptors .
  • 3-Benzyl group : Introduces steric bulk and lipophilicity, which may improve membrane permeability and target selectivity. Substituent position (e.g., para vs. meta on the benzyl ring) can drastically alter activity .

Q. What are the primary biological targets of this compound?

Isoquinoline derivatives are known to interact with:

  • FtsZ protein : Inhibits bacterial cell division by disrupting FtsZ polymerization (observed in structurally similar 3-phenyl derivatives) .
  • Enzymatic active sites : Binds to monoamine oxidases (MAOs) or kinases, as seen in analogs with methoxy-rich scaffolds .
  • Receptors : Modulates adrenergic or opioid receptors due to structural similarity to natural alkaloids .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields for 3-benzyl substitution?

  • Catalyst selection : Pd(OAc)₂/XPhos systems outperform other catalysts (e.g., Pd(PPh₃)₄) in aryl-aryl bond formation, achieving yields up to 83% .
  • Solvent and temperature : Acetonitrile/water mixtures at 90–95°C minimize side reactions. Microwave-assisted heating may further improve efficiency .
  • Boronic acid pre-activation : Sonication or pre-stirring the boronic acid with K₂CO₃ enhances reactivity .

Q. How to address low yields in methylation or salt-formation steps?

  • Methylation : Use sealed-tube reactions with MeI at 100°C to ensure complete quaternization of the isoquinoline nitrogen. Anhydrous conditions prevent hydrolysis .
  • Salt formation : Slow addition of HBr in ethanol under ice-cooling promotes controlled crystallization. Recrystallization from DCM/ether mixtures improves purity .

Q. How to resolve contradictions in reported enzyme inhibition data across studies?

  • Structural validation : Confirm compound identity via HRMS and ¹H/¹³C NMR (e.g., δ 3.8–4.1 ppm for methoxy protons) to rule out batch variability .
  • Assay conditions : Standardize buffer pH and co-factor concentrations. For example, MAO-B inhibition is highly pH-sensitive .
  • Comparative SAR : Test analogs with modified substituents (e.g., 3-(4-fluorobenzyl)) to isolate electronic vs. steric effects .

Q. What strategies enhance antibacterial activity in isoquinoline derivatives?

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to boost FtsZ binding. Derivatives with biphenyl groups show 8–16× lower MICs against S. aureus .
  • Quaternary ammonium salts : Methylation at the isoquinoline nitrogen (e.g., compound 4b) increases cationic charge, enhancing Gram-positive activity (70% yield) .
  • Prodrug design : Azide or nitrile substituents (e.g., compound 11a) improve solubility and enable targeted release .

Q. What advanced techniques are critical for characterizing this compound?

  • HRMS and elemental analysis : Confirm molecular formula (e.g., C₂₀H₂₂BrNO₄, MW 408.32 g/mol) and purity (>98.5%) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the methoxy/benzyl region for structural assignment .
  • X-ray crystallography : Determines absolute configuration and intermolecular interactions in salt forms .

Methodological Notes

  • Synthesis reproducibility : Use anhydrous solvents and rigorously exclude oxygen during Pd-catalyzed steps to prevent catalyst deactivation .
  • Biological assays : Pair MIC determinations with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .
  • Data reporting : Include full spectroscopic data (e.g., IR, melting points) in supplementary materials for peer validation .

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